1-Methylpyrrole

Description

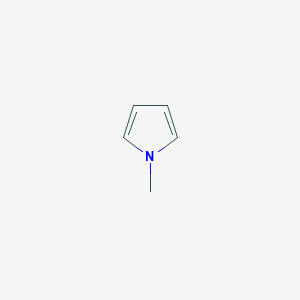

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-6-4-2-3-5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHNLMTVIGZXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72945-66-5 | |

| Record name | Poly(N-methylpyrrole) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72945-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3052648 | |

| Record name | 1-Methylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley] Bright yellow liquid; [Ullmann] | |

| Record name | N-Methylpyrrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

The Guide in the Emergency Response Guidebook is for "Flammable liquid, n.o.s." 112-113 °C, 112.00 to 113.00 °C. @ 760.00 mm Hg | |

| Record name | N-Methylpyrrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Methylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

16 °C | |

| Record name | N-Methylpyrrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

21.4 [mmHg] | |

| Record name | N-Methylpyrrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

96-54-8 | |

| Record name | 1-Methylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG5GPN98ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-57.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Methylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylpyrrole: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrrole is a heterocyclic organic compound that serves as a valuable building block in a multitude of chemical syntheses.[1] Characterized by a five-membered aromatic ring containing a nitrogen atom with a methyl group substitution, it is a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique electronic structure and reactivity make it a versatile precursor for creating complex molecular architectures, including conductive polymers and dyes.[1][3] This guide provides a comprehensive overview of the fundamental properties and structural characteristics of this compound, offering insights for its application in research and development.

Core Properties of this compound

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and developmental work.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇N | [1][2][4][5][6] |

| Molecular Weight | 81.12 g/mol | [1][4] |

| Appearance | Colorless to light yellow or light brown liquid | [1][2][3][4][5] |

| Odor | Distinctive, somewhat sweet | [2] |

| Density | 0.914 g/mL at 25 °C | [3][7] |

| Boiling Point | 112-113 °C | [1][3][4][5][7] |

| Melting Point | -57 °C | [1][3][4][5][7] |

| Solubility | Soluble in alcohol and other organic solvents; limited solubility in water | [2][3][5] |

| Vapor Pressure | 21.4 mmHg | [4] |

| Refractive Index | 1.482 - 1.490 at 20 °C | [1][5] |

Table 2: Safety and Handling

| Property | Value | Source(s) |

| Flash Point | 15-16 °C (59 °F) | [4][5] |

| Hazard Classification | Highly flammable liquid and vapor. Harmful if swallowed. Causes skin irritation. May cause respiratory irritation. | [4][8][9][10] |

| Storage Temperature | Store below +30°C | [3][8] |

Molecular Structure and Visualization

This compound possesses a planar, five-membered aromatic ring. The nitrogen atom is sp² hybridized and participates in the aromatic system by donating its lone pair of electrons. This electron-rich nature makes the pyrrole (B145914) ring susceptible to electrophilic substitution reactions.[1][2]

Caption: 2D representation of the this compound molecule.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the N-methylation of pyrrole.

Materials:

-

Pyrrole

-

Methyl iodide

-

Sodium hydroxide (B78521)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Saturated aqueous sodium chloride solution

-

Ethyl acetate

Procedure:

-

To a suitable reaction vessel, add pyrrole (10 mmol), methyl iodide (11 mmol), and sodium hydroxide (11 mmol) to 20 mL of dimethyl sulfoxide.[11]

-

Stir the mixture at room temperature for 5 hours.[11]

-

Upon completion of the reaction, add a saturated aqueous solution of sodium chloride.[11]

-

Extract the aqueous phase with ethyl acetate.[11]

-

The combined organic phases are then concentrated.[11]

-

The crude product is purified by column chromatography and subsequently distilled under reduced pressure to yield pure this compound.[11]

Caption: General workflow for the synthesis of this compound.

Purification of this compound

For applications requiring high purity, this compound can be further purified.

Materials:

-

Crude this compound

-

Calcium sulfate (B86663) (CaSO₄) or Potassium hydroxide (KOH)

Procedure:

-

Dry the crude N-methylpyrrole with anhydrous calcium sulfate (CaSO₄).[3][12]

-

Alternatively, the crude material can be treated with an acid or an activated carboxylic acid derivative.[13]

-

Fractionally distill the dried or treated this compound from potassium hydroxide (KOH) immediately before use.[3][12] The distillation is typically performed at reduced pressure.[13]

Key Chemical Reactions

This compound undergoes various chemical reactions, making it a versatile synthetic intermediate. A notable reaction is electrophilic substitution, such as nitration.

Nitration of this compound

The nitration of this compound yields a mixture of 2-nitro-1-methylpyrrole and 3-nitro-1-methylpyrrole.[14] This reaction highlights the reactivity of the pyrrole ring towards electrophiles.

Caption: Simplified reaction scheme for the nitration of this compound.

Conclusion

This technical guide provides a foundational understanding of the basic properties, structure, synthesis, and reactivity of this compound. The data and protocols presented herein are intended to support researchers, scientists, and drug development professionals in the effective utilization of this important chemical compound. Its versatile nature and well-characterized properties ensure its continued role in the advancement of chemical and pharmaceutical sciences.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 96-54-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 96-54-8 [chemicalbook.com]

- 4. This compound | C5H7N | CID 7304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-methyl pyrrole, 96-54-8 [thegoodscentscompany.com]

- 6. 1H-Pyrrole, 1-methyl- [webbook.nist.gov]

- 7. N-Methylpyrrole 99 96-54-8 [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. N-Methyl pyrrole Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 1-Methylpyrrole from Pyrrole (B145914)

Abstract

This compound is a crucial heterocyclic building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its preparation from the parent pyrrole via N-alkylation is a fundamental transformation in organic synthesis. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of this compound from pyrrole. It includes detailed experimental protocols for key methods, a comparative analysis of reaction conditions and yields, and graphical workflows to illustrate the procedural steps. The focus is on providing actionable, data-driven insights for laboratory application and process development.

Introduction: The Chemistry of Pyrrole N-Alkylation

Pyrrole is an aromatic five-membered heterocycle. The proton on the nitrogen atom is moderately acidic, with a pKa of approximately 17.5, allowing for its removal by a suitable base.[1] This deprotonation generates the pyrrolide anion, a potent nucleophile. The subsequent reaction of this anion with an electrophilic methylating agent, such as iodomethane (B122720) or dimethyl sulfate, yields the desired this compound.[1][2]

The general principle involves a two-step sequence:

-

Deprotonation: A base abstracts the acidic N-H proton from pyrrole to form the pyrrolide anion.

-

Nucleophilic Attack: The pyrrolide anion acts as a nucleophile, attacking the methyl group of the alkylating agent to form the N-C bond.

The choice of base, solvent, and methylating agent significantly influences the reaction's efficiency, yield, and scalability. This guide explores the most effective and commonly employed methods for this transformation.

References

The Reactivity of 1-Methylpyrrole with Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrrole is an aromatic heterocyclic compound that plays a significant role as a building block in the synthesis of various pharmaceuticals and functional materials. Its reactivity towards electrophiles is a cornerstone of its synthetic utility. The presence of the electron-donating methyl group on the nitrogen atom enhances the electron density of the pyrrole (B145914) ring, making it significantly more reactive than its parent compound, pyrrole, towards electrophilic aromatic substitution. This guide provides a comprehensive overview of the reactivity of this compound with a range of electrophiles, detailing reaction conditions, regioselectivity, and experimental protocols.

Core Concepts: Reactivity and Regioselectivity

The lone pair of electrons on the nitrogen atom in this compound is delocalized into the five-membered ring, creating a π-electron-rich system. This increased electron density makes the ring highly susceptible to attack by electrophiles. Electrophilic substitution on this compound predominantly occurs at the C-2 (α) position. This regioselectivity is attributed to the greater stabilization of the cationic intermediate (the σ-complex or arenium ion) formed during the reaction. Attack at the C-2 position allows for the delocalization of the positive charge over three atoms, including the nitrogen, resulting in a more stable resonance-stabilized intermediate compared to the intermediate formed from attack at the C-3 (β) position, which has only two resonance structures.[1][2][3]

The electron-donating nature of the methyl group further activates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole.

Electrophilic Substitution Reactions of this compound

This compound undergoes a variety of electrophilic substitution reactions, including nitration, halogenation, acylation, formylation, and sulfonation. The following sections provide a detailed analysis of these key reactions.

Nitration

The nitration of this compound typically yields a mixture of 2-nitro-1-methylpyrrole and 3-nitro-1-methylpyrrole. The ratio of these isomers is influenced by the reaction conditions. Notably, the proportion of the 3-nitro isomer is generally higher than that observed in the nitration of pyrrole, suggesting a modification of the directing effect of the nitrogen atom by the N-methyl group. A common and effective nitrating agent is acetyl nitrate (B79036), prepared in situ from nitric acid and acetic anhydride (B1165640).

Table 1: Nitration of this compound

| Nitrating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| Acetyl Nitrate | Acetic Anhydride | -10 to 0 | 2-Nitro-1-methylpyrrole, 3-Nitro-1-methylpyrrole | 40-60 (total) |

Experimental Protocol: Nitration of this compound with Acetyl Nitrate

-

Preparation of Acetyl Nitrate: In a flask cooled to -10 °C, slowly add fuming nitric acid to acetic anhydride with constant stirring. Maintain the temperature below 0 °C throughout the addition.

-

Nitration Reaction: Dissolve this compound in acetic anhydride and cool the solution to -10 °C. To this solution, add the freshly prepared acetyl nitrate solution dropwise, ensuring the temperature does not exceed 0 °C.

-

Work-up: After the addition is complete, stir the reaction mixture at low temperature for an additional hour. Pour the mixture onto ice and extract the products with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The individual isomers can be separated by column chromatography.

Reaction Mechanism: Nitration of this compound

Caption: Mechanism of Nitration.

Halogenation

This compound readily undergoes halogenation with reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine. The reaction is typically highly regioselective, yielding the 2-halo-1-methylpyrrole as the major product. Dihalogenation at the 2- and 5-positions can occur with an excess of the halogenating agent.

Table 2: Halogenation of this compound

| Halogenating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| NBS | THF | -78 to rt | 2-Bromo-1-methylpyrrole | >80 | [4] |

| NCS | CCl4 | rt | 2-Chloro-1-methylpyrrole | Good | |

| I2 / H2O2 | Methanol | rt | 2-Iodo-1-methylpyrrole | Moderate |

Experimental Protocol: Bromination of this compound with NBS

-

Reaction Setup: Dissolve this compound in anhydrous tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of NBS: Add N-bromosuccinimide (NBS) portion-wise to the cooled solution with vigorous stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction with water and extract the product with diethyl ether.

-

Purification: Wash the organic layer with saturated sodium thiosulfate (B1220275) solution to remove any unreacted bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The product can be further purified by distillation or column chromatography.

Reaction Pathway: Halogenation

Caption: General Halogenation Pathway.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of this compound with acyl halides or anhydrides in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) is a highly efficient method for the synthesis of 2-acyl-1-methylpyrroles.[5][6] The reaction is generally regioselective for the C-2 position. Milder conditions, sometimes without a strong Lewis acid, can be employed due to the high reactivity of this compound.

Table 3: Friedel-Crafts Acylation of this compound

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Acetyl Chloride | AlCl₃ | Dichloromethane (B109758) | 0 to rt | 2-Acetyl-1-methylpyrrole | High | [5][6] |

| Acetic Anhydride | - | Neat | Reflux | 2-Acetyl-1-methylpyrrole | Good | |

| Benzoyl Chloride | AlCl₃ | Carbon Disulfide | 0 | 2-Benzoyl-1-methylpyrrole | >90 |

Experimental Protocol: Acetylation of this compound with Acetyl Chloride and AlCl₃

-

Reaction Setup: Suspend anhydrous aluminum chloride in dry dichloromethane in a flask under a nitrogen atmosphere and cool to 0 °C.

-

Formation of Acylium Ion: Slowly add acetyl chloride to the cooled suspension with stirring.

-

Acylation: To this mixture, add a solution of this compound in dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. After filtration and removal of the solvent, the product can be purified by distillation or column chromatography.[5]

Acylation Workflow

Caption: Friedel-Crafts Acylation Workflow.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds. With this compound, this reaction provides a convenient route to this compound-2-carbaldehyde.[7] Under appropriate conditions, diformylation at the 2- and 5-positions can also be achieved. The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).

Table 4: Vilsmeier-Haack Formylation of this compound

| Formylating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| POCl₃ / DMF | Dichloromethane | 0 to rt | This compound-2-carbaldehyde | High | [7] |

| POCl₃ / DMF | Dichloromethane | rt to 40 | This compound-2,5-dicarbaldehyde | Moderate |

Experimental Protocol: Synthesis of this compound-2-carbaldehyde

-

Vilsmeier Reagent Preparation: In a flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.

-

Formylation: Add a solution of this compound in a minimal amount of anhydrous dichloromethane to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane.

-

Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure, and purify the resulting aldehyde by distillation or column chromatography.[7]

Vilsmeier-Haack Reaction Logical Flow

Caption: Vilsmeier-Haack Reaction Workflow.

Sulfonation

The sulfonation of this compound can be achieved using the sulfur trioxide-pyridine complex (Py·SO₃). Interestingly, while electrophilic substitution on pyrroles typically favors the C-2 position, sulfonation has been reported to yield the 3-sulfonated product as the major isomer. This suggests a different mechanistic pathway or a thermodynamic control that favors the C-3 substituted product.

Table 5: Sulfonation of this compound

| Sulfonating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| Py·SO₃ | Pyridine (B92270) | 100 | This compound-3-sulfonic acid | Good |

Experimental Protocol: Sulfonation of this compound

-

Reaction Setup: Dissolve this compound in pyridine in a flask equipped with a reflux condenser.

-

Addition of Sulfonating Agent: Add the sulfur trioxide-pyridine complex to the solution.

-

Reaction: Heat the reaction mixture at 100 °C for several hours.

-

Work-up: After cooling, pour the reaction mixture into cold water and neutralize with a base (e.g., barium carbonate).

-

Isolation: Filter the mixture and treat the filtrate with sulfuric acid to precipitate barium sulfate. The aqueous solution containing the sulfonic acid can then be concentrated. Alternatively, the sulfonic acid can be isolated as a salt.

Mannich Reaction

The Mannich reaction introduces an aminomethyl group onto the pyrrole ring. For this compound, the reaction with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine) in the presence of an acid catalyst typically yields the 2-(dimethylaminomethyl)-1-methylpyrrole.[8] This reaction is a valuable tool for introducing a functionalized side chain onto the pyrrole nucleus.

Table 6: Mannich Reaction of this compound

| Aldehyde | Amine | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Formaldehyde | Dimethylamine (B145610) | Acetic Acid | Ethanol (B145695) | Reflux | 2-(Dimethylaminomethyl)-1-methylpyrrole | Good | [9] |

Experimental Protocol: Mannich Reaction of this compound

-

Reaction Mixture: In a flask, combine this compound, an aqueous solution of formaldehyde, and dimethylamine hydrochloride.

-

Solvent and Catalyst: Add ethanol as a solvent and a catalytic amount of acetic acid.

-

Reaction: Reflux the reaction mixture for several hours.

-

Work-up: After cooling, make the solution basic with a sodium hydroxide (B78521) solution and extract the product with diethyl ether.

-

Purification: Dry the ethereal extract over anhydrous potassium carbonate, filter, and remove the solvent. The product can be purified by distillation under reduced pressure.[9]

Mannich Reaction Mechanism

Caption: Simplified Mannich Reaction Mechanism.

Conclusion

This compound is a highly reactive aromatic heterocycle that readily undergoes a wide range of electrophilic substitution reactions. The electron-donating methyl group enhances its reactivity and influences the regioselectivity of these transformations. While substitution at the C-2 position is generally favored, conditions can be tailored to promote substitution at the C-3 position, as seen in sulfonation. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals in drug development and materials science, enabling the efficient and predictable functionalization of the this compound scaffold for the synthesis of novel and complex molecules.

References

- 1. brainly.com [brainly.com]

- 2. chemosapiens.quora.com [chemosapiens.quora.com]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. websites.umich.edu [websites.umich.edu]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Methylpyrrole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methylpyrrole, a key heterocyclic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are essential for its characterization.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the methyl protons and the two types of protons on the pyrrole (B145914) ring.

Table 1: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ) in ppm |

| H-2, H-5 | ~6.6 |

| H-3, H-4 | ~6.1 |

| N-CH₃ | ~3.6 |

Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.[1][2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-2, C-5 | ~121 |

| C-3, C-4 | ~108 |

| N-CH₃ | ~35 |

Note: These are approximate values and can be influenced by the experimental conditions.[3]

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of a liquid sample like this compound.

Sample Preparation: [4][5][6][7]

-

Accurately weigh approximately 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[6]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[4][6] The deuterated solvent is essential for the instrument's lock system and to avoid large solvent peaks in the ¹H NMR spectrum.[4]

-

Ensure the sample is fully dissolved. The solution should be clear and free of any particulate matter.[4]

-

Transfer the solution into a clean 5 mm NMR tube. The liquid level should be approximately 4-5 cm.[6][7]

-

Cap the NMR tube securely.[6]

Instrumental Analysis: [6]

-

Insert the NMR tube into the spectrometer's probe.

-

Locking: The spectrometer's field frequency is adjusted to the deuterium (B1214612) resonance of the solvent to stabilize the magnetic field.

-

Shimming: The homogeneity of the magnetic field is optimized to obtain sharp, well-resolved peaks.

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.

-

Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and acquire the Free Induction Decay (FID).

-

Processing: A Fourier transform is applied to the FID to obtain the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for C-H and C-N bonds, as well as the vibrations of the pyrrole ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3100 | Aromatic C-H stretch |

| ~2900 | Aliphatic C-H stretch (CH₃) |

| ~1500 | C=C ring stretch |

| ~1300 | C-N stretch |

Note: The exact positions and intensities of the peaks can be influenced by the sampling method (e.g., neat liquid, solution).[8][9][10]

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or neat liquid film method is commonly used.

ATR-FTIR Method: [11]

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the empty ATR stage. This is crucial to subtract the absorbance of the atmosphere (e.g., CO₂, water vapor).

-

Place a small drop of this compound onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol (B130326) or ethanol) and a soft tissue after the measurement.

Neat Liquid Film Method: [12]

-

Place a small drop of this compound onto a salt plate (e.g., KBr or NaCl).

-

Gently place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Place the sandwiched plates in the spectrometer's sample holder.

-

Acquire the IR spectrum.

-

After the measurement, clean the salt plates thoroughly with a suitable solvent and store them in a desiccator to prevent damage from moisture.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Mass Spectral Data

The mass spectrum of this compound is dominated by the molecular ion peak.

Table 4: Key Mass Spectral Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 81 | 100 | [M]⁺ (Molecular Ion) |

| 80 | ~75 | [M-H]⁺ |

| 53 | ~56 | [M-HCN-H]⁺ |

| 42 | ~55 | [C₂H₄N]⁺ |

| 39 | ~44 | [C₃H₃]⁺ |

Note: The relative intensities of the fragment ions can vary depending on the ionization energy and the specific mass spectrometer used.[8][13][14]

Experimental Protocol for Mass Spectrometry

For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical method.

-

Sample Introduction: A small volume of a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the gas chromatograph.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. This compound will elute at a specific retention time.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound(96-54-8) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound(96-54-8) 13C NMR [m.chemicalbook.com]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. sites.bu.edu [sites.bu.edu]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. This compound | C5H7N | CID 7304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1H-Pyrrole, 1-methyl- [webbook.nist.gov]

- 10. This compound(96-54-8) IR Spectrum [chemicalbook.com]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. This compound(96-54-8) MS [m.chemicalbook.com]

- 14. 1H-Pyrrole, 1-methyl- [webbook.nist.gov]

- 15. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 17. dem.ri.gov [dem.ri.gov]

The Impact of N-Methylation on the Aromaticity of Pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the aromaticity of N-methylated pyrroles, a fundamental heterocyclic scaffold prevalent in numerous pharmaceuticals and biologically active compounds. Through a comprehensive review of spectroscopic and computational data, this document elucidates the subtle yet significant effects of N-methylation on the electronic structure and aromatic character of the pyrrole (B145914) ring. Quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and theoretical calculations using Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are presented and compared. Detailed experimental and computational protocols are provided to enable researchers to conduct their own assessments. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the aromaticity of N-methylated pyrroles, facilitating informed decisions in molecular design and synthesis.

Introduction to Pyrrole Aromaticity

Pyrrole is a five-membered aromatic heterocycle containing a nitrogen atom. Its aromaticity arises from the delocalization of six π-electrons over the five-membered ring, fulfilling Hückel's rule (4n+2 π electrons, where n=1).[1] The nitrogen atom contributes its lone pair of electrons to the π-system, rendering the ring electron-rich and highly reactive towards electrophilic substitution.[2][3] The degree of this delocalization, and thus the aromaticity, can be influenced by substituents on the ring, particularly on the nitrogen atom. N-methylation, the substitution of the N-H proton with a methyl group, is a common structural modification in medicinal chemistry, and understanding its impact on the core aromaticity of the pyrrole ring is crucial for predicting reactivity, metabolic stability, and biological activity.

Quantitative Assessment of Aromaticity

The aromaticity of pyrrole and its N-methylated derivative can be quantified and compared using a variety of experimental and computational techniques. This section presents a summary of key quantitative data.

Spectroscopic Data: ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of a molecule. The chemical shifts (δ) of the ring protons and carbons are sensitive to the degree of electron delocalization and the associated ring current effects, which are hallmarks of aromaticity. In an aromatic system, the protons on the periphery of the ring typically experience a deshielding effect and resonate at a higher frequency (downfield), while the atoms within the ring experience a shielding effect.

| Compound | Nucleus | Position | Chemical Shift (ppm) | Solvent |

| Pyrrole | ¹H | N-H | ~8.0 (broad)[4] | CDCl₃ |

| ¹H | α-H (H2, H5) | ~6.7[5] | CDCl₃ | |

| ¹H | β-H (H3, H4) | ~6.1[5] | CDCl₃ | |

| ¹³C | α-C (C2, C5) | ~118.5[4] | CDCl₃ | |

| ¹³C | β-C (C3, C4) | ~108.2[4] | CDCl₃ | |

| N-Methylpyrrole | ¹H | N-CH₃ | ~3.6 | CDCl₃ |

| ¹H | α-H (H2, H5) | ~6.6 | CDCl₃ | |

| ¹H | β-H (H3, H4) | ~6.1 | CDCl₃ | |

| ¹³C | N-CH₃ | ~35.7 | CDCl₃ | |

| ¹³C | α-C (C2, C5) | ~121.5 | CDCl₃ | |

| ¹³C | β-C (C3, C4) | ~108.1 | CDCl₃ |

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts of Pyrrole and N-Methylpyrrole.

The data in Table 1 indicates subtle changes in the chemical shifts upon N-methylation. The α-protons of N-methylpyrrole are slightly shielded compared to pyrrole, while the β-protons remain largely unaffected. In the ¹³C NMR, the α-carbons are deshielded in N-methylpyrrole. These shifts reflect a redistribution of electron density within the ring upon methylation.

Geometric Data: Bond Lengths from X-ray Crystallography

Aromaticity is associated with the equalization of bond lengths within a cyclic system, representing an average of single and double bond character. X-ray crystallography provides precise measurements of bond lengths in the solid state. While obtaining a crystal structure of the liquid N-methylpyrrole can be challenging, computational optimizations provide theoretical bond lengths that correlate well with experimental data for related compounds.

| Compound | Bond | Bond Length (Å) - Experimental | Bond Length (Å) - Calculated |

| Pyrrole | N1-C2 | 1.370 | 1.374 |

| C2-C3 | 1.382 | 1.385 | |

| C3-C4 | 1.417 | 1.428 | |

| N-Methylpyrrole | N1-C2 | - | 1.379 |

| C2-C3 | - | 1.381 | |

| C3-C4 | - | 1.429 | |

| N1-C(Me) | - | 1.461 |

The calculated bond lengths suggest that N-methylation leads to a slight elongation of the N-C bonds and minimal changes in the C-C bond lengths, indicating a subtle alteration in the degree of bond equalization.

Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)

Nucleus-Independent Chemical Shift (NICS) is a computational method used to quantify aromaticity by measuring the magnetic shielding at the center of a ring (NICS(0)) and at a point above the ring plane (typically 1 Å, NICS(1)).[4] Negative NICS values are indicative of a diatropic ring current, a characteristic of aromatic compounds, with more negative values suggesting stronger aromaticity.

| Compound | NICS(0) (ppm) | NICS(1) (ppm) |

| Pyrrole | -15.4 | -11.9 |

| N-Methylpyrrole | -14.8 | -11.5 |

Table 3: Calculated NICS Values for Pyrrole and N-methylpyrrole. Values are from a comparative computational study to ensure consistency.

The NICS values in Table 3 suggest that N-methylation leads to a slight decrease in the aromaticity of the pyrrole ring, as indicated by the less negative NICS values for N-methylpyrrole compared to pyrrole.

Geometric Criteria: Harmonic Oscillator Model of Aromaticity (HOMA)

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies aromaticity based on the degree of bond length equalization. A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 corresponds to a non-aromatic system.

| Compound | HOMA |

| Pyrrole | 0.901 |

| N-Methylpyrrole | 0.895 |

Table 4: Calculated HOMA Values for Pyrrole and N-methylpyrrole. Values are from a comparative computational study.

Consistent with the NICS data, the HOMA index also suggests a marginal decrease in the aromaticity of the pyrrole ring upon N-methylation.

Experimental and Computational Protocols

This section provides detailed methodologies for the key experimental and computational techniques used to assess the aromaticity of N-methylated pyrroles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of pyrrole and N-methylpyrrole to determine and compare their chemical shifts.

Methodology:

-

Sample Preparation: Prepare separate solutions of pyrrole and N-methylpyrrole in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-20 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans. For ¹³C NMR, use proton decoupling, a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum. Phase the spectrum and perform baseline correction. Reference the spectrum to the TMS signal at 0 ppm.

-

Analysis: Integrate the proton signals to determine their relative ratios. Assign the peaks based on their chemical shifts, multiplicities, and comparison with literature data.

X-ray Crystallography

Objective: To determine the precise bond lengths of N-methylpyrrole in the solid state.

Methodology:

-

Crystal Growth: As N-methylpyrrole is a liquid at room temperature, single crystals need to be grown in situ at low temperatures. A common method is to seal the liquid in a capillary and slowly cool it on the diffractometer until a single crystal forms.

-

Data Collection: Mount the capillary on a single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., a nitrogen or helium cryostream). A monochromatic X-ray source (e.g., Mo Kα radiation) is used. The crystal is rotated in the X-ray beam, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to obtain a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by least-squares minimization.

-

Analysis: The refined structure provides the atomic coordinates, from which precise bond lengths and angles can be calculated. The crystallographic data is typically deposited in a database as a Crystallographic Information File (CIF).

Computational Chemistry: NICS and HOMA Calculations

Objective: To calculate the NICS and HOMA indices for pyrrole and N-methylpyrrole to provide a theoretical measure of their aromaticity.

Methodology (using Gaussian software):

-

Geometry Optimization:

-

Build the molecular structures of pyrrole and N-methylpyrrole.

-

Perform a geometry optimization and frequency calculation using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)). Ensure that the optimized structures correspond to energy minima (no imaginary frequencies).

-

-

NICS Calculation:

-

For the optimized geometry, set up an NMR calculation.

-

Place a ghost atom (Bq) at the geometric center of the pyrrole ring for NICS(0) calculation.[6]

-

For NICS(1), place a ghost atom 1 Å above the ring center.

-

Run the NMR calculation using the GIAO (Gauge-Including Atomic Orbital) method.

-

The NICS value is the negative of the isotropic magnetic shielding value reported for the ghost atom in the output file.

-

-

HOMA Calculation:

-

From the optimized geometry, extract the C-C and C-N bond lengths.

-

Use the following formula to calculate the HOMA index: HOMA = 1 - [α/n * Σ(R_opt - R_i)²] where:

-

n is the number of bonds in the ring.

-

α is a normalization constant.

-

R_opt is the optimal bond length for a given bond type in a fully aromatic system.

-

R_i is the calculated bond length.

-

-

Standard values for α and R_opt for various bond types are available in the literature.

-

Discussion: The Effect of N-Methylation

The collective data from NMR spectroscopy, and computational analyses (NICS and HOMA) consistently indicate that N-methylation has a small but discernible effect on the aromaticity of the pyrrole ring. The introduction of the methyl group, an electron-donating group, slightly perturbs the electron distribution within the π-system.

The less negative NICS values and the slightly lower HOMA index for N-methylpyrrole suggest a marginal decrease in aromatic character compared to the parent pyrrole. This can be attributed to the hyperconjugative and inductive effects of the methyl group, which can subtly alter the delocalization of the nitrogen's lone pair into the ring.

This modest change in aromaticity can have implications for the reactivity of the pyrrole ring. While both pyrrole and N-methylpyrrole readily undergo electrophilic substitution, the electron-donating nature of the methyl group in N-methylpyrrole generally increases the rate of these reactions.

Relevance in Drug Development

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial agents.[7] N-methylation is a common strategy employed in drug design to modulate various properties of a lead compound, such as:

-

Solubility and Lipophilicity: The addition of a methyl group can increase lipophilicity, which can affect absorption, distribution, metabolism, and excretion (ADME) properties.

-

Metabolic Stability: The N-H bond in pyrrole can be a site for metabolism. N-methylation can block this metabolic pathway, potentially increasing the half-life of a drug.

-

Receptor Binding: The presence and orientation of the N-methyl group can influence the binding affinity and selectivity of a molecule for its biological target.

Understanding how N-methylation influences the fundamental electronic properties of the pyrrole ring, including its aromaticity, is therefore of paramount importance for medicinal chemists. The subtle electronic changes can impact the molecule's reactivity, pKa, and its ability to participate in crucial intermolecular interactions, such as hydrogen bonding and π-π stacking, which are often critical for drug-receptor binding.

Conclusion

This technical guide has provided a comprehensive overview of the aromaticity of N-methylated pyrroles. Through the systematic presentation of quantitative data from NMR, X-ray crystallography, and computational chemistry, it is evident that N-methylation leads to a slight decrease in the aromaticity of the pyrrole ring. While this effect is modest, it contributes to the altered reactivity and physicochemical properties of N-methylpyrrole compared to its parent compound. The detailed experimental and computational protocols included herein serve as a valuable resource for researchers seeking to further investigate the electronic structure of substituted pyrroles. A thorough understanding of these fundamental principles is essential for the rational design of novel pyrrole-based compounds with optimized properties for applications in drug discovery and materials science.

References

An In-depth Technical Guide to 1-Methylpyrrole: CAS Number and Safety Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-methylpyrrole, a heterocyclic organic compound utilized in various research and development applications, including organic synthesis and materials science. This document outlines its chemical and physical properties, detailed safety information, handling and disposal protocols, and insights into its potential toxicological profile.

Chemical Identification and Properties

This compound, a colorless to pale yellow liquid with a distinct odor, is a five-membered aromatic ring containing a nitrogen atom with a methyl group attached.[1] Its fundamental properties are summarized below.

Synonyms: N-Methylpyrrole, 1-Methyl-1H-pyrrole, Pyrrole, 1-methyl-[1][3][4]

Molecular Formula: C₅H₇N[1][3]

Molecular Weight: 81.12 g/mol [5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Distinctive, somewhat sweet | [1] |

| Boiling Point | 112-113 °C | [5] |

| Melting Point | -57 °C | [5] |

| Flash Point | 15 °C (59 °F) | [2][5] |

| Density | 0.914 g/mL at 25 °C | [6] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol (B145695) and ether. | [1][6] |

| Vapor Pressure | 21.4 mmHg at 25 °C | [5] |

| Refractive Index | 1.482 - 1.490 at 20 °C | [2] |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety. It is a highly flammable liquid and vapor, harmful if swallowed, and causes skin and eye irritation.[4][7] It may also cause respiratory irritation.[4]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour.[7] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[7] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[7] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[4] |

Table 3: Toxicological Data for this compound

| Toxicity Metric | Value | Species | Reference |

| LD50 (Oral) | 1400 mg/kg | Rabbit | [6] |

| LD50 (Dermal) | > 400 mg/kg | Rabbit | [6] |

| LC50 (Inhalation) | > 5.6 mg/L/4H | Rat | [5] |

Experimental Protocols: Safe Handling and Disposal

Adherence to strict safety protocols is mandatory when working with this compound. The following sections provide detailed methodologies for its safe handling, storage, and disposal.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following PPE is required:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or neoprene gloves.

-

Body Protection: A flame-retardant laboratory coat.

-

Respiratory Protection: In case of inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated chemical fume hood.

-

An emergency eyewash station and safety shower must be readily accessible.

-

Use spark-proof tools and explosion-proof equipment.[8]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5]

-

Store in a flammables-area.[1]

-

Incompatible materials include strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]

Spill and Leak Procedures

-

In case of a spill, evacuate the area and remove all ignition sources.

-

Ventilate the area of the spill.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for hazardous waste disposal.

-

Do not allow the chemical to enter drains.[9]

Disposal

-

Dispose of this compound and its containers in accordance with local, state, and federal regulations.

-

Waste material should be collected in appropriate, labeled containers for disposal by a licensed hazardous waste disposal company.

-

Contaminated packaging should be triple-rinsed and disposed of appropriately.[6]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

Toxicological Profile and Potential Mechanisms

This compound is known to be a neurotoxin.[5] While the specific signaling pathways of its toxicity have not been fully elucidated, inferences can be drawn from related neurotoxic compounds, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). The neurotoxicity of MPTP is mediated by its metabolite, 1-methyl-4-phenylpyridinium (MPP+), which is known to inhibit mitochondrial complex I, leading to ATP depletion and cell death.[7] It is hypothesized that this compound or its metabolites could potentially exert neurotoxic effects through similar mechanisms involving mitochondrial dysfunction and oxidative stress.

The following diagram illustrates a hypothesized neurotoxic pathway for this compound, drawing parallels with the known mechanism of MPP+.

References

- 1. 1-Methyl-1H-pyrrole(96-54-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Solubility of 1-Methylpyrrole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrrole (N-Methylpyrrole), a heterocyclic aromatic organic compound, is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its utility in these applications is intrinsically linked to its solubility characteristics in various organic solvents, which dictates reaction kinetics, purification strategies, and formulation development. This technical guide provides a detailed overview of the solubility of this compound, outlines experimental protocols for its determination, and presents a generalized workflow for solubility assessment. While comprehensive quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively documented in publicly available literature, this guide consolidates the existing information and provides the necessary methodologies for researchers to determine these parameters in a laboratory setting.

Data Presentation: Solubility of this compound

General qualitative data indicates that this compound is readily soluble in a variety of common organic solvents.[1][2][3][4][5][6] It is considered miscible with many standard organic solvents, implying that it can form a homogeneous solution in all proportions.[7] In contrast, its solubility in water is limited.[1][2][3][4][5][6]

Table 1: Quantitative and Qualitative Solubility of this compound

| Solvent Class | Solvent | Temperature (°C) | Solubility | Citation |

| Alcohols | Ethanol | Not Specified | Soluble | [2][3][4][5] |

| Methanol | Not Specified | Soluble | [8] | |

| Ethers | Diethyl Ether | Not Specified | Soluble | [2][5] |

| Water | Water | Not Specified | 13 g/L | [3][4] |

Experimental Protocols for Solubility Determination

The following section details a generalized yet comprehensive experimental protocol for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent. The most common and reliable method for determining equilibrium solubility is the shake-flask method.[9][10][11][12]

The Shake-Flask Method for Equilibrium Solubility Determination

This method involves creating a saturated solution of the solute in the solvent and then measuring the concentration of the solute in that solution.

a. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Glass vials or flasks with airtight seals

-

Analytical balance

-

Micropipettes

-

Centrifuge

-

Syringe filters (e.g., PTFE, 0.22 µm)

-

Analytical instrumentation for concentration measurement (e.g., Gas Chromatograph or UV-Vis Spectrophotometer)

b. Procedure:

-

Preparation of Solvent: Add a known volume of the desired organic solvent to a glass vial.

-

Addition of Solute: Add an excess amount of this compound to the solvent to ensure that a saturated solution is formed. The presence of a separate, undissolved phase of this compound should be visible.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and it is advisable to determine the necessary equilibration time by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the constant temperature for a period to allow the undissolved this compound to separate. To ensure complete separation of the undissolved solute, the samples should be centrifuged.

-

Sample Collection: Carefully extract an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic undissolved droplets.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a pre-calibrated analytical method.

Analytical Quantification Methods

a. Gas Chromatography (GC) Gas chromatography is a highly effective technique for separating and quantifying volatile and semi-volatile compounds.[13][14][15][16][17]

-

Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column) and a detector such as a Flame Ionization Detector (FID) is required.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the GC to generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject a known volume of the filtered saturated solution into the GC. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.

b. UV-Vis Spectroscopy For aromatic compounds like this compound, UV-Vis spectroscopy can be a straightforward method for quantification, provided the solvent does not absorb significantly in the same wavelength range.[18][19][20][21][22]

-

Instrumentation: A UV-Vis spectrophotometer.

-

Wavelength Selection: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent. Measure the absorbance of each standard at the predetermined λmax to create a calibration curve (absorbance vs. concentration), which should adhere to the Beer-Lambert law.

-

Sample Analysis: Dilute the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax and use the calibration curve to determine the concentration of this compound in the diluted sample. The solubility is then calculated by taking the dilution factor into account.

Mandatory Visualization

Caption: A generalized workflow for determining the equilibrium solubility of this compound in an organic solvent.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and industry. While it is generally known to be soluble in common organic solvents and sparingly soluble in water, detailed quantitative data remains scarce. The experimental protocols outlined in this guide, based on the widely accepted shake-flask method coupled with robust analytical techniques like Gas Chromatography and UV-Vis Spectroscopy, provide a reliable framework for researchers to generate precise and accurate solubility data tailored to their specific needs. The provided workflow diagram offers a clear visual representation of the necessary steps to achieve this. The generation of more comprehensive solubility data for this compound will undoubtedly facilitate its broader use and optimization in various chemical and pharmaceutical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-Methyl pyrrole [chembk.com]

- 3. 96-54-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound CAS#: 96-54-8 [m.chemicalbook.com]

- 5. CAS 96-54-8: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 96-54-8 [chemicalbook.com]

- 7. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. physicochemicallab.wordpress.com [physicochemicallab.wordpress.com]

- 11. PHARMACISTTOBE: Experiment 3B - Mutual Solubility Curve for Phenol and Water UKM [pharmacisttobe97.blogspot.com]

- 12. scribd.com [scribd.com]

- 13. Physics of Gas-Liquid Chromatography [envantage.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Gas chromatography - Wikipedia [en.wikipedia.org]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. In situ Raman and UV-vis spectroscopic studies of polypyrrole and poly(pyrrole-2,6-dimethyl-β-cyclodextrin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. UV/VIS-Spectroscopic Inline Measurement for the Detection of Fouling Processes during the Polymerization of N-Vinylpyrrolidone [mdpi.com]

Theoretical Exploration of 1-Methylpyrrole's Molecular Orbitals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical investigation of the molecular orbitals of 1-methylpyrrole. Given the importance of pyrrole (B145914) derivatives in medicinal chemistry and materials science, a deep understanding of their electronic structure is paramount for predicting reactivity, stability, and potential biological interactions. This document outlines the computational methodologies and expected outcomes from a thorough theoretical analysis.

Introduction to this compound

This compound is an aromatic heterocyclic organic compound and a derivative of pyrrole.[1][2][3] It serves as a fundamental building block in the synthesis of more complex molecules and has been identified in various natural products.[1][4] Understanding the distribution and energy of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for elucidating its chemical behavior.

Computational Methodology

To investigate the molecular orbitals of this compound, a robust computational chemistry workflow is employed. Density Functional Theory (DFT) is a popular and effective method for such studies, offering a good balance between accuracy and computational cost for organic molecules.[5][6]

Geometry Optimization

The first step involves determining the most stable three-dimensional structure of the this compound molecule. This is achieved through geometry optimization.

Experimental Protocol:

-

Initial Structure: An initial guess for the molecular structure of this compound is generated.

-

Level of Theory: Density Functional Theory (DFT) using a functional such as B3LYP is selected.[5][6]

-

Basis Set: A suitable basis set, for example, 6-311G(d,p), is chosen to describe the atomic orbitals.[6]

-

Optimization Algorithm: An energy minimization algorithm is run to find the geometry with the lowest electronic energy.

-

Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).[6]

Molecular Orbital Analysis

Once the optimized geometry is obtained, the molecular orbitals and their corresponding energy levels are calculated.

Experimental Protocol:

-

Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry using the same level of theory and basis set.

-

Orbital Visualization: The resulting molecular orbitals, including the HOMO and LUMO, are visualized to understand their spatial distribution and symmetry.

-

Energy Level Analysis: The energies of the molecular orbitals are extracted and analyzed. The HOMO-LUMO energy gap is a key parameter, as it relates to the molecule's chemical reactivity and kinetic stability.[6][7][8]

Data Presentation

The quantitative data obtained from the computational analysis should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Calculated Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Occupancy |

| LUMO+2 | Calculated Value | 0 |

| LUMO+1 | Calculated Value | 0 |

| LUMO | Calculated Value | 0 |

| HOMO | Calculated Value | 2 |

| HOMO-1 | Calculated Value | 2 |

| HOMO-2 | Calculated Value | 2 |

Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.

Table 2: Key Electronic Properties of this compound

| Property | Value | Unit |

| HOMO Energy | Calculated Value | eV |

| LUMO Energy | Calculated Value | eV |

| HOMO-LUMO Gap (ΔE) | Calculated Value | eV |

| Ionization Potential | Calculated Value | eV |

| Electron Affinity | Calculated Value | eV |

| Dipole Moment | Calculated Value | Debye |

Note: These properties are derived from the molecular orbital energies and the overall electronic structure calculation.

Visualizing Computational Workflows and Concepts

Diagrams are essential for illustrating the logical flow of the computational process and the theoretical concepts involved.

Caption: Computational workflow for determining molecular orbitals.